2-Oxo-3-(quinolin-2-yl)propanoic acid
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Overview
Description
2-Oxo-3-(quinolin-2-yl)propanoic acid is a heterocyclic compound that features a quinoline moiety fused with a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-(quinolin-2-yl)propanoic acid typically involves the reaction of quinoline derivatives with propanoic acid derivatives. One common method involves the reaction of quinoline-2-one with acrylic acid derivatives under specific conditions to yield the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3-(quinolin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include quinoline-2,3-dione derivatives, hydroxyquinoline derivatives, and various substituted quinoline derivatives. These products have significant applications in medicinal chemistry and materials science.
Scientific Research Applications
2-Oxo-3-(quinolin-2-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Oxo-3-(quinolin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit the epidermal growth factor receptor (EGFR), which is involved in cell proliferation and survival. The binding of the compound to EGFR can block its activity, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the functional groups attached to the ring.
Quinoline-2,3-diones: These compounds are oxidation products of 2-Oxo-3-(quinolin-2-yl)propanoic acid and have distinct chemical properties.
Uniqueness
This compound is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit EGFR and its potential as a building block for complex heterocyclic compounds make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-oxo-3-quinolin-2-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11(12(15)16)7-9-6-5-8-3-1-2-4-10(8)13-9/h1-6H,7H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCZPMGLYKFSIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500293-88-9 |
Source
|
Record name | 2-oxo-3-(quinolin-2-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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